Methacholine

Enzymatic Stability Cholinesterase Resistance Bronchoprovocation

Methacholine (acetyl-β-methylcholine) is distinguished by its β-methyl group, conferring substantial resistance to acetylcholinesterase and near-complete resistance to nonspecific cholinesterases, ensuring prolonged and reproducible diagnostic action. Unlike acetylcholine, carbachol, or bethanechol, methacholine provides the airway-selective muscarinic agonism essential for standardized methacholine challenge tests (MCT). Its well-characterized pharmacology, USP reference standard availability, and stability under appropriate storage make it irreplaceable for respiratory diagnostics, preclinical bronchoconstriction models, and analytical method validation. High-purity material supports compliance with pharmacopeial requirements and reproducible research outcomes.

Molecular Formula C8H18NO2+
Molecular Weight 160.23 g/mol
CAS No. 55-92-5
Cat. No. B1211447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacholine
CAS55-92-5
Synonyms2-(Acetyloxy)-N,N,N-trimethyl-1-propanaminium Chloride
Acetyl 2 methylcholine Chloride
Acetyl beta methacholine Chloride
Acetyl beta methylcholine
Acetyl-2-methylcholine Chloride
Acetyl-beta-methacholine Chloride
Acetyl-beta-methylcholine
Chloride, Methacholine
Mecholine
Mecholyl
Methacholine
Methacholine Chloride
Provocholine
Provokit
Molecular FormulaC8H18NO2+
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESCC(C[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C8H18NO2/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1
InChIKeyNZWOPGCLSHLLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methacholine (CAS 55-92-5) Overview: Muscarinic Agonist for Diagnostic Bronchoprovocation


Methacholine (INN, USAN), also known as acetyl-β-methylcholine, is a synthetic quaternary ammonium choline ester that acts as a non-selective muscarinic receptor agonist [1]. Unlike the endogenous neurotransmitter acetylcholine, methacholine incorporates a β-methyl group that confers substantial resistance to hydrolysis by acetylcholinesterase and near-complete resistance to nonspecific cholinesterases, prolonging its duration of action [2]. Its primary, FDA-approved clinical application is the methacholine challenge test (MCT), a standardized bronchoprovocation procedure used to assess airway hyperresponsiveness and aid in the diagnosis of asthma, particularly in patients with normal baseline spirometry [3].

Why Generic Substitution Fails for Methacholine: Critical Differentiation from Other Muscarinic Agonists


Generic substitution among muscarinic agonists is scientifically unsound due to profound differences in enzymatic stability, receptor subtype selectivity, and tissue-specific functional profiles. While acetylcholine, carbachol, bethanechol, and methacholine all activate muscarinic receptors, their distinct chemical structures dictate vastly different pharmacokinetic and pharmacodynamic properties [1]. For instance, acetylcholine is rapidly degraded, limiting its use; carbachol and bethanechol exhibit superior stability but lack the airway-selective action required for diagnostic bronchoprovocation; and methacholine's unique balance of prolonged action and respiratory tract specificity makes it irreplaceable in its diagnostic niche [2]. The following quantitative evidence underscores why methacholine cannot be simply interchanged with other choline esters or bronchoprovocation agents.

Methacholine Product-Specific Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement


Methacholine vs. Acetylcholine: Superior Enzymatic Stability Enables Diagnostic Utility

Methacholine exhibits significantly slower hydrolysis by acetylcholinesterase compared to acetylcholine, and is almost completely resistant to nonspecific cholinesterases, a property essential for its use as a reliable diagnostic agent [1]. In direct comparative studies, acetylcholine's EC50 for negative inotropic effects in guinea-pig papillary muscle was 1.36 µM (in the presence of the cholinesterase inhibitor physostigmine), whereas methacholine's EC50 was 0.49 µM, demonstrating its inherent potency even without enzyme protection [2]. Furthermore, in rat fundus muscarinic receptor affinity assays, methacholine's Ka was 380 nM, approximately half that of acetylcholine (730 nM) [3].

Enzymatic Stability Cholinesterase Resistance Bronchoprovocation

Methacholine vs. Carbachol: Reduced Nicotinic Activity Mitigates Off-Target Effects in Pulmonary Diagnostics

Methacholine demonstrates a distinct pharmacological profile compared to carbachol, characterized by higher muscarinic activity and substantially lower nicotinic activity [1]. While both are full agonists at muscarinic receptors, carbachol's carbamoyl group confers higher affinity for nicotinic receptors, a property that can lead to undesirable ganglionic stimulation. In human bronchial smooth muscle contraction assays, the rank order of potency (pD2) was carbachol (6.4 ± 0.1) > methacholine (5.8 ± 0.2), indicating that carbachol is a more potent bronchoconstrictor [2]. However, this higher potency is accompanied by a greater risk of systemic cholinergic effects, making methacholine the preferred agent for controlled diagnostic inhalation.

Receptor Selectivity Nicotinic Activity Bronchial Challenge

Methacholine vs. Bethanechol: Differential Muscarinic Subtype Signaling Ensures Diagnostic Specificity

Both methacholine and bethanechol are synthetic choline esters, but they exhibit crucial differences in intrinsic efficacy at muscarinic receptors. In 1321N1 astrocytoma cells, methacholine functions as a full agonist for phosphoinositide breakdown and Ca2+ mobilization, whereas bethanechol behaves as a partial agonist for these responses [1]. This distinction is critical because full agonism at airway M3 receptors is required for reliable bronchoconstriction during diagnostic testing. Additionally, cardiac tissue shows relative insensitivity to bethanechol compared to methacholine, likely due to a much smaller proportion of high-affinity binding sites for bethanechol in heart ventricular muscle [2]. These differences translate to methacholine's superior utility as a bronchoprovocation agent with a predictable, full contractile response in airways.

Muscarinic Subtypes Signal Transduction Full Agonism

Methacholine vs. Histamine: Diagnostic Standardization and Clinical Workflow Advantages

While histamine and methacholine can both induce bronchoconstriction, methacholine has become the preferred agent for standardized bronchoprovocation testing due to better-defined diagnostic thresholds and reduced systemic side effects [1]. The American Thoracic Society (ATS) and European Respiratory Society (ERS) have established clear guidelines for methacholine challenge testing, including standardized dosing protocols and a validated diagnostic cutoff (PC20 ≤ 8 mg/mL or PD20 ≤ 200 µg) [2]. Although some studies show similar efficacy, the between-drug correlation for airway resistance measurements (PC40 Rrs8) is low (r=0.36), indicating that histamine and methacholine are not interchangeable in terms of diagnostic outcome [3]. Furthermore, methacholine challenge is associated with a shorter test duration and lower cumulative drug load compared to histamine protocols [3].

Bronchoprovocation Diagnostic Accuracy Clinical Utility

Methacholine Best Research and Industrial Application Scenarios: Data-Driven Use Cases


Clinical Diagnostic Use: Methacholine Challenge Test (MCT) for Asthma Diagnosis

The primary and most established use of methacholine is in the methacholine challenge test (MCT), a standardized bronchoprovocation procedure for diagnosing asthma, especially in patients with normal baseline spirometry but persistent respiratory symptoms [1]. The test involves inhaling progressively higher doses of methacholine, with spirometry performed after each dose to monitor forced expiratory volume in 1 second (FEV1). A reduction in FEV1 of 20% or more (PC20 ≤ 8 mg/mL or PD20 ≤ 200 µg) indicates a positive response, confirming airway hyperresponsiveness [1]. This application leverages methacholine's selective muscarinic agonism and resistance to rapid hydrolysis, enabling reproducible and safe diagnostic testing [2].

Pharmaceutical Research: Preclinical Models of Airway Hyperresponsiveness and Asthma Drug Development

Methacholine is widely used in preclinical research to induce bronchoconstriction in animal models (e.g., guinea pig, mouse, rat) for studying asthma pathophysiology and evaluating the efficacy of bronchodilators and anti-inflammatory agents [1]. Its well-characterized pharmacological profile, including its full agonist activity at M3 receptors and its defined potency in isolated tissue assays (e.g., pD2 = 5.8 in human bronchial smooth muscle [2]), makes it a reliable tool for assessing airway reactivity. Furthermore, its relative stability in solution under appropriate storage conditions (e.g., 50 g/L in phosphate-buffered saline) facilitates its use in both acute and chronic experimental protocols [3].

Pharmaceutical Manufacturing: Reference Standard for Analytical Method Development and Quality Control

As a United States Pharmacopeia (USP) Reference Standard [1], methacholine chloride is essential for analytical method development, validation, and quality control in pharmaceutical manufacturing. Its use ensures the accurate quantification of methacholine in drug products and the detection of impurities. The compound's susceptibility to hydrolysis in aqueous solutions (especially at pH > 6) necessitates rigorous analytical monitoring [2], making high-purity methacholine reference standards critical for stability-indicating assays and formulation development. Manufacturers rely on certified reference materials to comply with regulatory requirements and ensure product consistency.

Academic Research: Muscarinic Receptor Pharmacology and Signal Transduction Studies

Methacholine serves as a key pharmacological tool for investigating muscarinic receptor subtypes (M1-M5) and their downstream signaling pathways in various tissues [1]. For instance, studies using methacholine have elucidated the role of M3 receptors in airway smooth muscle proliferation [2] and the differential coupling of muscarinic receptors to ion channels [3]. Its ability to selectively activate muscarinic receptors with minimal nicotinic interference makes it invaluable for dissecting cholinergic signaling in complex biological systems. The availability of detailed quantitative data, such as its EC50 values in different tissues (e.g., 490 nM for negative inotropy in guinea-pig ventricle [4]), supports precise experimental design and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methacholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.